4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, substituted with phenyl, methylsulfanyl, and methylphenylsulfanyl groups, which contribute to its unique chemical properties.
Scientific Research Applications
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
Target of Action
The primary target of 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth and division .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase . This results in the arrest of cell growth and division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest .
Result of Action
The result of the action of this compound is the inhibition of cell growth and division . This is due to the arrest of the cell cycle at the G1 phase . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, methylsulfanyl, and methylphenylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms.
Substitution: Various substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)sulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- 6-Methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
- 4-Phenylsulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-Methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-13-8-10-15(11-9-13)25-18-16-12-20-23(14-6-4-3-5-7-14)17(16)21-19(22-18)24-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZNWWNXLREWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=NN3C4=CC=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.